molecular formula C10H8F3N B3200654 2-methyl-4-(trifluoromethyl)-1H-indole CAS No. 1018971-85-1

2-methyl-4-(trifluoromethyl)-1H-indole

Cat. No. B3200654
Key on ui cas rn: 1018971-85-1
M. Wt: 199.17 g/mol
InChI Key: TURWIQQQNMXJMX-UHFFFAOYSA-N
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Patent
US08026262B2

Procedure details

A mixture of 2-methyl-1-(phenylsulfonyl)-4-(trifluoromethyl)-1H-indole (13.5 g, 39.82 mmol; step C above) and K2CO3 (27.5 g) in MeOH/H2O (2:1, 300 mL) was heated at reflux temperature. After 14 h the mixture was cooled and concentrated in vacuo. The residue was partitioned between Et2O/H2O, the layers were separated and the aqueous layer was extracted with Et2O (×2). Combined organics were washed (H2O, brine), dried over Na2SO4, filtered and concentrated in vacuo. The residue was purified via column chromatography (SiO2, 1:1 EtOAc/hexanes eluent), affording 11.0 g of the deprotected indole as a yellow oil: 1H NMR (400 MHz, CDCl3) δ 7.43 (d, J=8.0 Hz, 1H), 7.35 (d, J=8.0 Hz, 1H), 7.15 (t, J=8.0 Hz, 1H), 6.46 (s, 1H), 2.48 (s, 3H); MS (ES) m/z 200 (M+1).
Name
2-methyl-1-(phenylsulfonyl)-4-(trifluoromethyl)-1H-indole
Quantity
13.5 g
Type
reactant
Reaction Step One
Name
Quantity
27.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3](S(C2C=CC=CC=2)(=O)=O)[C:4]2[C:9]([CH:10]=1)=[C:8]([C:11]([F:14])([F:13])[F:12])[CH:7]=[CH:6][CH:5]=2.C([O-])([O-])=O.[K+].[K+]>CO.O>[CH3:1][C:2]1[NH:3][C:4]2[C:9]([CH:10]=1)=[C:8]([C:11]([F:13])([F:12])[F:14])[CH:7]=[CH:6][CH:5]=2 |f:1.2.3,4.5|

Inputs

Step One
Name
2-methyl-1-(phenylsulfonyl)-4-(trifluoromethyl)-1H-indole
Quantity
13.5 g
Type
reactant
Smiles
CC=1N(C2=CC=CC(=C2C1)C(F)(F)F)S(=O)(=O)C1=CC=CC=C1
Name
Quantity
27.5 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
300 mL
Type
solvent
Smiles
CO.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature
TEMPERATURE
Type
TEMPERATURE
Details
After 14 h the mixture was cooled
Duration
14 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between Et2O/H2O
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with Et2O (×2)
WASH
Type
WASH
Details
Combined organics were washed (H2O, brine)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified via column chromatography (SiO2, 1:1 EtOAc/hexanes eluent)

Outcomes

Product
Name
Type
product
Smiles
CC=1NC2=CC=CC(=C2C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: CALCULATEDPERCENTYIELD 138.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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